molecular formula C16H29NO4SSi B601491 Faropenem Related Compound 1 CAS No. 106560-32-1

Faropenem Related Compound 1

Cat. No.: B601491
CAS No.: 106560-32-1
M. Wt: 359.56
InChI Key:
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Description

Faropenem Related Compound 1 is a derivative of faropenem, which is an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antimicrobial activity and resistance to beta-lactamase degradation. It is primarily used in the treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

Mechanism of Action

Target of Action

Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.

Pharmacokinetics

Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .

Result of Action

The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance

Biochemical Analysis

Biochemical Properties

Faropenem Related Compound 1, like Faropenem, is expected to interact with various enzymes, proteins, and other biomoleculesFaropenem is known to inhibit the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme

Cellular Effects

Faropenem has shown efficacy in treating community-acquired infections including uncomplicated skin and skin structure infections

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria

Temporal Effects in Laboratory Settings

One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported UTI persistence or recurrence after faropenem treatment

Dosage Effects in Animal Models

One study indicated that bacteriostasis was associated with %f T > MICs ranging from 8.6 to 17%, whereas 2-log10 kill was seen at values ranging from 12 to 28%

Metabolic Pathways

Faropenem is known to be an orally active beta-lactam antibiotic belonging to the penem group

Transport and Distribution

Faropenem is transported via Npt1 with a Michaelis-Menten constant of 0.77 ± 0.34 mM in a sodium-independent but chloride ion-sensitive manner

Subcellular Localization

Faropenem is known to be an orally active beta-lactam antibiotic

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of faropenem involves several key steps. One method includes treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent to isolate a hydrate of an alkali metal salt of faropenem .

Another method involves condensing (3R,4R)-3-[®-1-tert-butyl-dimethylsiloxyethyl]-4-[®-acetoxy]azacyclobutyl-2-one and R-(+)-thiotetrahydrofuryl-2-formic acid using zinc halide as a catalyst. This is followed by acylation with tert-butoxyoxalyl chloride and cyclization under the action of triethyl-phosphite. The final step involves removing hydroxy and carboxyl protecting groups using trifluoroacetic acid .

Industrial Production Methods: Industrial production of faropenem typically involves the use of natural L-threonine as a raw material. The process includes several steps of protection, condensation, and deprotection to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Faropenem undergoes various chemical reactions, including:

    Oxidation: Faropenem can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in faropenem.

    Substitution: Faropenem can undergo substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of faropenem with modified antimicrobial properties .

Scientific Research Applications

Faropenem and its related compounds have several scientific research applications:

Comparison with Similar Compounds

Faropenem is unique among beta-lactam antibiotics due to its sulfur atom at position 1, which differentiates it from other penicillins and cephalosporins. Similar compounds include:

Faropenem’s oral bioavailability and resistance to beta-lactamase degradation make it a valuable addition to the penem group of antibiotics .

Properties

CAS No.

106560-32-1

Molecular Formula

C16H29NO4SSi

Molecular Weight

359.56

Appearance

White to light brown powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R)​- 2-​Furancarbothioic acid, tetrahydro-​, S-​[(2R,​3S)​-​3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​4-​oxo-​2-​azetidinyl] ester; 

Origin of Product

United States

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